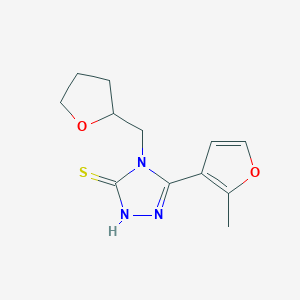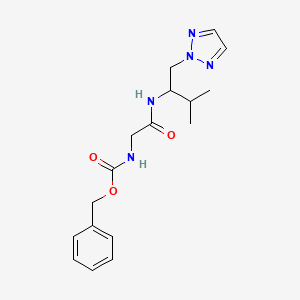![molecular formula C10H7BrFNOS B2507719 4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole CAS No. 1479937-19-3](/img/structure/B2507719.png)
4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of bromo and fluoro substituents on the phenyl ring, linked through an ether bond to the thiazole moiety, suggests potential for unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods, including the Hantzsch thiazole synthesis, as demonstrated in the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, where precursors are reacted under specific conditions to yield the thiazole compound . Microwave-assisted synthesis is another method that has been employed for the rapid synthesis of thiazole derivatives, such as the 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which demonstrates the versatility and efficiency of modern synthetic techniques .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including UV-visible, IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiazole core . Theoretical calculations and simulations, such as those performed using ACD simulation software, can also be used to optimize the structures and predict the properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including alkylation, which can lead to a shift in their fluorescence emission spectrum . They can also participate in condensation reactions to form various heterocyclic compounds, as seen in the synthesis of novel 2-aminothiazole derivatives . The reactivity of thiazole derivatives towards different reagents and conditions can lead to the formation of a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their substituents and the solvent environment. For instance, the charge-transfer absorption behavior and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex are sensitive to the solvent's dielectric constant . The presence of electron-withdrawing or electron-donating groups can significantly affect the photophysical properties of these compounds . Additionally, the antimicrobial activity of thiazole derivatives has been studied, indicating that these compounds can be moderately active against certain bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
Fluorophore Development for Metal Ion Detection
The development of specific fluorophores for metal ion detection, such as aluminium (Al³⁺), highlights a significant application of thiazole derivatives. Studies have shown that thiazole-based ligands exhibit strong fluorescence upon coordination with Al³⁺, offering a potential pathway for the creation of selective sensors for this metal ion. These ligands demonstrate significant changes in UV-visible absorbance and fluorescence upon metal coordination, indicating their utility in the selective detection of Al³⁺ over other metal ions. This application is crucial for studying intracellular Al³⁺ levels, which can have implications for neurological research and metal toxicity studies (Lambert et al., 2000).
Photodynamic Therapy for Cancer Treatment
Thiazole derivatives are also being explored for their applications in photodynamic therapy (PDT) for cancer treatment. The synthesis of zinc phthalocyanines substituted with thiazole-based groups has shown remarkable photophysical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in PDT. The ability to generate singlet oxygen effectively is crucial for inducing cell death in cancerous tissues, highlighting the potential of these thiazole derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Fluorescent Probes
Another research application of thiazole derivatives is in the synthesis of fluorescent probes for sensing pH and metal cations. Certain thiazole compounds have been designed to be sensitive to pH changes, exhibiting fluorescence enhancement under basic conditions. This sensitivity to pH, combined with selectivity for specific metal cations like magnesium and zinc, demonstrates the utility of thiazole derivatives in creating highly selective and sensitive fluorescent probes. Such probes can be instrumental in various fields, including environmental monitoring, biological research, and the development of diagnostic tools (Tanaka et al., 2001).
Antibacterial and Antifungal Agents
The antimicrobial properties of thiazole derivatives have been extensively studied, with several compounds showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural versatility of thiazole compounds allows for the synthesis of a wide array of derivatives with varying antimicrobial efficacies, highlighting their potential in developing new antimicrobial agents. This application is crucial in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds (Liaras et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromo-3-fluorophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNOS/c11-9-2-1-8(3-10(9)12)14-4-7-5-15-6-13-7/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVDHFALUARTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CSC=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole | |
CAS RN |
1479937-19-3 |
Source


|
| Record name | 4-[(4-bromo-3-fluorophenoxy)methyl]-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)

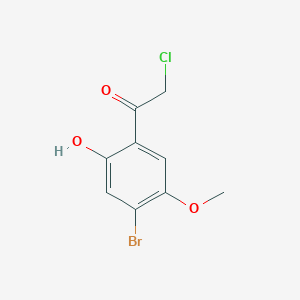
![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)
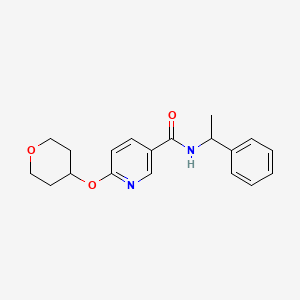
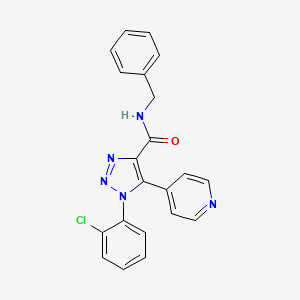
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
